molecular formula C4H5KO4 B7805117 potassium;2-ethoxy-2-oxoacetate

potassium;2-ethoxy-2-oxoacetate

Cat. No.: B7805117
M. Wt: 156.18 g/mol
InChI Key: RLPQQBNSTHRHEK-UHFFFAOYSA-M
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Description

Potassium;2-ethoxy-2-oxoacetate, also known as ethyl potassium oxalate, is a crystalline salt with the chemical formula C4H5KO4. It is a derivative of oxalic acid and is commonly used in organic synthesis as a reagent and catalyst. This compound is known for its stability and solubility in water and alcohol, making it a versatile chemical in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-ethoxy-2-oxoacetate can be synthesized through the reaction of diethyl oxalate with potassium hydroxide. The reaction typically involves mixing diethyl oxalate with an aqueous solution of potassium hydroxide, followed by heating to promote the formation of the desired product. The reaction can be represented as follows:

C4H6O4+KOHC4H5KO4+H2O\text{C}_4\text{H}_6\text{O}_4 + \text{KOH} \rightarrow \text{C}_4\text{H}_5\text{KO}_4 + \text{H}_2\text{O} C4​H6​O4​+KOH→C4​H5​KO4​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature and pH .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-ethoxy-2-oxoacetate undergoes various chemical reactions, including:

    Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and coupling with aryl or alkenyl halides.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in decarboxylative coupling reactions.

    Aryl and Alkenyl Halides: Common substrates for coupling reactions.

    Phosphine Ligands: Enhance the efficiency of palladium-catalyzed reactions.

Major Products

Scientific Research Applications

Potassium;2-ethoxy-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;2-ethoxy-2-oxoacetate in decarboxylative coupling reactions involves the formation of a palladium complex with the oxalate. The decarboxylation step is the rate-determining step, where the palladium complex undergoes a transition state with five-coordination. This leads to the formation of the desired ester product .

Comparison with Similar Compounds

Similar Compounds

    Potassium;2-methoxy-2-oxoacetate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Potassium;2-oxo-2-phenylacetate: Contains a phenyl group, leading to different reactivity and applications.

Uniqueness

Potassium;2-ethoxy-2-oxoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo decarboxylative coupling without the need for copper as a support catalyst sets it apart from other similar compounds .

Properties

IUPAC Name

potassium;2-ethoxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQQBNSTHRHEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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